

Rauvoverline B CAS number and molecular weight

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Compound of Interest

Compound Name: Rauvoverline B

Cat. No.: B15127760

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Rauvoverline B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvoverline B is a natural product that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a concise summary of its key physicochemical properties. At present, detailed publicly available data on its biological activity, including specific experimental protocols and associated signaling pathways, is limited. This document will be updated as more information becomes available.

Physicochemical Properties

Rauvoverline B is an alkaloid with a defined chemical structure. Its fundamental properties are summarized below for reference in experimental design and data interpretation.

Property	Value	Source
CAS Number	2055073-72-6	[1] [2]
Molecular Formula	C ₁₉ H ₂₂ N ₂ O ₃	[1]
Molecular Weight	326.39 g/mol	[3]

Note: The molecular weight is calculated based on the molecular formula and corresponds to that of its isomer, Rauvoverline A, which has the same formula[3].

Biological Activity

Initial information suggests that **Rauvoverline B** exhibits cytotoxic effects against human tumor cell lines in vitro. However, specific details regarding the cell lines tested, the extent of cytotoxicity (e.g., IC₅₀ values), and the underlying mechanism of action have not been extensively reported in publicly accessible literature.

Experimental Protocols

Detailed experimental protocols for assessing the cytotoxicity of **Rauvoverline B** are not yet available in the public domain. For researchers interested in evaluating the cytotoxic properties of this compound, a general methodology for an in vitro cytotoxicity assay, such as the MTT assay, is outlined below. This protocol is provided as a general guideline and would require optimization for specific cell lines and experimental conditions.

General MTT Assay Protocol for Adherent Cancer Cell Lines

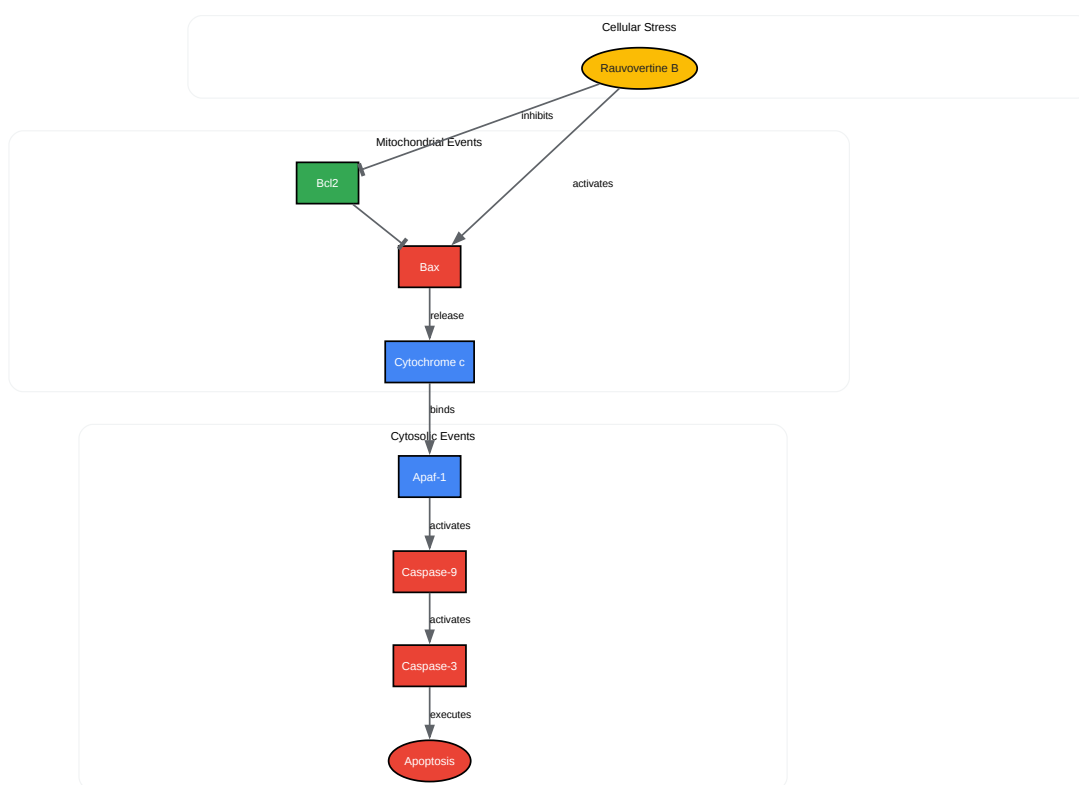
- Cell Seeding:
 - Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate complete culture medium.
 - Trypsinize and seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
 - Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Compound Treatment:
 - Prepare a stock solution of **Rauvoverline B** in a suitable solvent (e.g., DMSO).
 - Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of desired final concentrations.

- Remove the medium from the wells and replace it with the medium containing the different concentrations of **Rauvoverfine B**. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (untreated cells).
- Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition and Incubation:
 - Prepare a sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) at a concentration of 5 mg/mL.
 - Add 10-20 μ L of the MTT solution to each well.
 - Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
- Formazan Solubilization and Absorbance Measurement:
 - Carefully remove the medium from the wells.
 - Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
 - Gently agitate the plates to ensure complete dissolution.
 - Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the untreated control.
 - Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
 - Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways

Currently, there is no specific information available in the public domain detailing the signaling pathways modulated by **Rauvoverline B** in cancer cells. Further research is required to elucidate its mechanism of action.

As a hypothetical example, should **Rauvoverline B** be found to induce apoptosis through the intrinsic pathway, a simplified diagram of this pathway is provided below.



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Caption: Hypothetical intrinsic apoptosis pathway potentially activated by **Rauvoverline B**.

Conclusion

Rauvoverline B is a natural product with defined physicochemical properties and preliminary indications of in vitro cytotoxicity against human tumor cell lines. This technical guide serves as

a foundational resource. The scientific community awaits further detailed studies to elucidate its full biological potential, including comprehensive cytotoxicity data, specific experimental protocols, and the signaling pathways through which it exerts its effects.

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